7-bromo-4-(4-butylcyclohexanecarbonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-BROMO-4-(4-BUTYLCYCLOHEXANECARBONYL)-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structural features, including a bromine atom, a butylcyclohexane moiety, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-4-(4-BUTYLCYCLOHEXANECARBONYL)-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Butylcyclohexane Moiety: The butylcyclohexane group can be attached through a Friedel-Crafts acylation reaction using butylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a model compound to investigate the binding affinity and activity of benzodiazepines on their target receptors.
Medicine
Medically, this compound may have potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. Its unique structure could offer advantages in terms of efficacy and safety compared to existing benzodiazepines.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique properties may lead to the discovery of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-BROMO-4-(4-BUTYLCYCLOHEXANECARBONYL)-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is likely similar to other benzodiazepines. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-BROMO-4-(4-BUTYLCYCLOHEXANECARBONYL)-5-(4-FLUOROPHENYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific structural modifications, such as the presence of a bromine atom, a butylcyclohexane moiety, and a fluorophenyl group. These modifications may confer distinct pharmacological properties, potentially offering advantages in terms of potency, selectivity, and safety.
Properties
Molecular Formula |
C26H30BrFN2O2 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
7-bromo-4-(4-butylcyclohexanecarbonyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C26H30BrFN2O2/c1-2-3-4-17-5-7-19(8-6-17)26(32)30-16-24(31)29-23-14-11-20(27)15-22(23)25(30)18-9-12-21(28)13-10-18/h9-15,17,19,25H,2-8,16H2,1H3,(H,29,31) |
InChI Key |
LJNVCDRFFAMXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.